molecular formula C16H15NO2 B8515736 Benzyl 5-cyclopropylpicolinate

Benzyl 5-cyclopropylpicolinate

Cat. No.: B8515736
M. Wt: 253.29 g/mol
InChI Key: VXJYIEKTEAKZDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 5-cyclopropylpicolinate is a synthetic ester derivative formed by the condensation of benzyl alcohol and 5-cyclopropylpicolinic acid. Its molecular structure comprises a benzyl group (C₆H₅CH₂–) esterified to the carboxylic acid moiety of 5-cyclopropylpicolinic acid, a pyridine derivative substituted with a cyclopropyl group at the 5-position. This compound is hypothesized to exhibit unique physicochemical properties due to the combination of the aromatic benzyl group, the electron-deficient pyridine ring, and the strained cyclopropane ring.

Properties

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

benzyl 5-cyclopropylpyridine-2-carboxylate

InChI

InChI=1S/C16H15NO2/c18-16(19-11-12-4-2-1-3-5-12)15-9-8-14(10-17-15)13-6-7-13/h1-5,8-10,13H,6-7,11H2

InChI Key

VXJYIEKTEAKZDG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN=C(C=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties
Property Benzyl Bromide Benzyl Alcohol Benzyl 5-cyclopropylpicolinate (Inferred)
Molecular Formula C₇H₇Br C₇H₈O C₁₆H₁₅NO₂
Molecular Weight 171.03 g/mol 108.14 g/mol ~259.30 g/mol
Functional Group Alkyl bromide Primary alcohol Ester (picolinate derivative)
Volatility High (volatile liquid) Moderate Likely low (ester stability)
Solubility Insoluble in water Slightly water-soluble Organic solvent-soluble

Key Observations :

  • Reactivity : Benzyl bromide is highly reactive as an alkylating agent due to the labile bromine atom, making it useful in organic synthesis (e.g., forming benzyl-protected intermediates) . Benzyl alcohol, with its hydroxyl group, participates in esterification or oxidation reactions. In contrast, this compound’s ester linkage is expected to hydrolyze under acidic or basic conditions, releasing benzyl alcohol and 5-cyclopropylpicolinic acid.

Key Observations :

  • Benzyl bromide is classified as a health hazard (NFPA 2) due to its corrosive and sensitizing effects . Benzyl alcohol, while generally safe in cosmetics, can cause allergic reactions in sensitive individuals . For this compound, toxicity would depend on its hydrolysis products: benzyl alcohol (low risk) and 5-cyclopropylpicolinic acid (unknown effects).

Key Observations :

  • The cyclopropane moiety in this compound could mimic transition states in enzymatic reactions, making it a candidate for drug discovery. Similar pyridine esters are explored in medicinal chemistry for their binding affinity to metal ions or biological targets.

Q & A

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., benzyl→phenyl, cyclopropane→vinyl). Test against a panel of related targets (e.g., kinases, GPCRs). Apply QSAR models (Random Forest, SVM) to predict bioactivity. Validate top candidates in xenograft models .

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